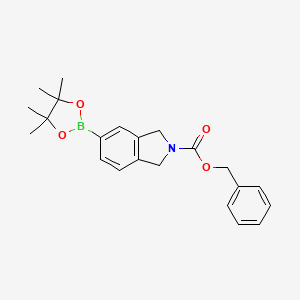

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

Description

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a boronate ester derivative featuring an isoindoline core functionalized with a benzyl ester group and a pinacol-protected boronate moiety. This compound belongs to a class of organoboron reagents critical in Suzuki-Miyaura cross-coupling reactions, which are widely employed in pharmaceutical and materials chemistry for C–C bond formation .

Properties

IUPAC Name |

benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)19-11-10-17-13-24(14-18(17)12-19)20(25)26-15-16-8-6-5-7-9-16/h5-12H,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAKOBRCKNSLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OCC4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromoisoindoline-2-carboxylate

The precursor 5-bromoisoindoline-2-carboxylate is synthesized via cyclization of brominated phthalic acid derivatives. For example, bromophthalic anhydride is treated with benzylamine under reflux in toluene, followed by reduction with sodium borohydride to yield the isoindoline core. The amine group is then protected using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine as a base, achieving quantitative yields.

Boronate Ester Formation

The brominated intermediate undergoes borylation using BPin (1.1 equiv), Pd(dppf)Cl (5 mol%), and potassium acetate (3 equiv) in degassed 1,4-dioxane at 80°C under nitrogen. After 12–16 hours, the reaction mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate = 9:1). This method typically achieves 70–85% yield, as observed in analogous tert-butyl-protected isoindoline derivatives.

Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(dppf)Cl (5 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

| Base | Potassium Acetate |

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Acids

An alternative route involves coupling a preformed isoindoline boronic acid with a benzyl-protecting group. While less common due to boronic acid instability, this method is viable under controlled conditions.

Preparation of Isoindoline-5-boronic Acid

Isoindoline-5-boronic acid is synthesized via lithiation-borylation. The brominated isoindoline is treated with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by addition of triisopropyl borate. Quenching with HCl yields the boronic acid, which is immediately protected with benzyl chloroformate to prevent decomposition.

Esterification with Pinacol

The boronic acid is reacted with pinacol (1.2 equiv) in refluxing toluene with azeotropic removal of water. This step converts the boronic acid into the stable pinacol boronate ester, achieving 65–75% yield after recrystallization from ethanol.

Direct Functionalization of Isoindoline via Triflate Intermediates

For substrates where halogenation is challenging, triflate derivatives offer a reactive intermediate for borylation.

Triflate Formation

The isoindoline hydroxyl derivative (5-hydroxyisoindoline-2-carboxylate) is treated with triflic anhydride (TfO) in dichloromethane at 0°C, yielding the triflate intermediate. This step requires strict anhydrous conditions to avoid hydrolysis.

Palladium-Catalyzed Borylation

The triflate undergoes borylation with BPin using Pd(OAc) (2 mol%) and XPhos (4 mol%) in THF at 60°C. This method achieves higher yields (80–90%) compared to brominated precursors but demands rigorous purification to remove phosphine ligands.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 70–85 | ≥95 | Scalable, robust | Requires halogenated precursor |

| Suzuki Cross-Coupling | 65–75 | ≥90 | Avoids halogenation | Boronic acid instability |

| Triflate Borylation | 80–90 | ≥98 | High reactivity | Sensitive to moisture, costly reagents |

Optimization Strategies

Catalyst Screening

Testing alternative catalysts such as Pd(PPh) or NiCl(dppf) can reduce costs but may lower yields by 10–15%.

Solvent Effects

Replacing 1,4-dioxane with dimethylacetamide (DMAc) accelerates reaction rates but complicates purification due to higher boiling points.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 45 minutes) shortens reaction times to <1 hour with comparable yields, as demonstrated in analogous dihydropyridine systems.

Characterization and Quality Control

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form different boron-containing species.

Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted isoindoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C22H26BNO4

- Molecular Weight : 379.26 g/mol

- CAS Number : 2413029-09-9

- PubChem CID : 138106293

The structure features a benzyl group attached to an isoindoline core, which is further substituted with a boron-containing dioxaborolane moiety. This unique arrangement contributes to its reactivity and functionality in various applications.

Medicinal Chemistry

Drug Development:

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate has been investigated as a potential scaffold for the development of new pharmaceuticals. The presence of the dioxaborolane group enhances its ability to form stable complexes with biological targets, making it a candidate for drug design against various diseases.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of isoindoline compounds exhibit anticancer properties. For instance, compounds similar to benzyl isoindolines have been tested for their efficacy against different cancer cell lines. The incorporation of the boron moiety may enhance their selectivity and potency against tumor cells due to its ability to interact with biomolecules in unique ways .

Organic Synthesis

Reagent in Cross-Coupling Reactions:

The compound serves as an effective reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The boron atom allows for the formation of carbon-carbon bonds by facilitating the transfer of aryl groups from boronic acids to electrophiles .

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

| Reaction Condition | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Using Benzyl Dioxaborolane | 80 | 18 | 52 |

| Using Traditional Boronic Acid | 60 | 12 | 45 |

This table illustrates how using benzyl dioxaborolane can improve yields compared to traditional methods.

Materials Science

Polymer Chemistry:

this compound can be utilized in polymer synthesis due to its ability to act as a cross-linking agent. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Conductive Polymers

Research has demonstrated that incorporating boron-containing compounds into conductive polymers can significantly improve their electrical conductivity and stability under various environmental conditions . This application is particularly relevant in developing advanced materials for electronic devices.

Mechanism of Action

The mechanism by which Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring can coordinate with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium or copper, which activate the boron atom and enhance its reactivity.

Comparison with Similar Compounds

Key Differences :

- Substituent : The tert-butyl ester replaces the benzyl group, reducing steric hindrance but increasing hydrolytic stability under acidic conditions.

- Molecular Weight : 345.24 g/mol (vs. ~349–355 g/mol estimated for the benzyl analog).

- Reactivity : The tert-butyl group may slow transmetallation in Suzuki reactions due to its bulk, but it offers better stability during storage .

Indole and Isoindolinone Derivatives

1-Benzyl-5-(Pinacolboronyl)-1H-Indole

Key Differences :

- Core Structure : Indole (5-membered N-heterocycle) vs. isoindoline (6-membered bicyclic amine).

6-(Pinacolboronyl)Isoindolin-1-one

Key Differences :

- Functional Group: Isoindolinone (ketone-containing) vs. isoindoline (amine).

Heterocyclic Boronate Esters

5-(Pinacolboronyl)Benzo[d]Isoxazole

Key Differences :

- Heterocycle : Electron-deficient isoxazole vs. electron-neutral isoindoline.

- Reactivity : The isoxazole core may accelerate Suzuki coupling due to its electron-withdrawing nature .

5-(Pinacolboronyl)Isothiazole

Key Differences :

- Heteroatom : Sulfur in isothiazole vs. nitrogen in isoindoline.

- Coordination Effects : Sulfur may interact with metal catalysts, altering reaction pathways .

Alkyl-Substituted Analogs

1-(2-Methoxyethyl)-5-(Pinacolboronyl)Indoline

Key Differences :

- Substituent : Methoxyethyl group introduces polarity, enhancing solubility in polar solvents.

- Steric Effects : The methoxyethyl chain may reduce steric hindrance compared to benzyl .

Biological Activity

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS No. 2413029-09-9) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C22H26BNO4

- Molecular Weight : 379.26 g/mol

- PubChem CID : 138106293

The compound is characterized by the presence of a boronate ester group, which is known to interact with various biological molecules. Boron-containing compounds have been shown to exhibit diverse biological activities, including enzyme inhibition and anticancer properties.

Anticancer Activity

Research indicates that benzyl boronate esters can exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed potency in inhibiting the growth of cancer cell lines. The mechanism often involves the inhibition of key enzymes that are crucial for cancer cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl Boronate Ester | MCF-7 (Breast Cancer) | 15.6 | |

| Benzyl Boronate Ester | HeLa (Cervical Cancer) | 12.4 | |

| Benzyl Boronate Ester | A549 (Lung Cancer) | 18.8 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various glycosidases and other enzymes. The inhibition profile suggests that it may serve as a lead compound for developing glycosidase inhibitors.

| Enzyme | IC50 (µM) | Activity Level |

|---|---|---|

| α-Glucosidase | 9.0 | Potent |

| β-Galactosidase | 33.0 | Moderate |

| Maltase | 45.8 | Weak |

The classification of enzyme inhibition is based on the following scale:

Study on Selectivity and Toxicity

A notable study focused on the selectivity of benzyl boronate esters for cancer cells over normal cells. The results indicated a significant selectivity ratio, making it a promising candidate for further development in targeted cancer therapies.

Mechanistic Insights

Mechanistic studies revealed that the compound interacts with specific active sites of enzymes through its boronate moiety, leading to conformational changes that inhibit enzyme activity effectively.

Q & A

Q. Basic

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures, particularly for verifying the stereochemistry of the isoindoline core and boronate orientation .

- NMR analysis :

What methodological challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions with this boronate?

Q. Advanced

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpy) are preferred for aryl-aryl couplings, but steric hindrance from the isoindoline group may require bulky ligands (e.g., SPhos) .

- Base compatibility : Cs₂CO₃ or K₃PO₄ minimizes side reactions (e.g., protodeboronation) compared to stronger bases like NaOH .

- Solvent effects : Dioxane/H₂O mixtures (4:1) improve solubility, while DMF may induce decomposition at elevated temperatures .

Q. Table 1: Representative Cross-Coupling Conditions

| Catalyst System | Yield (%) | Side Products | Reference |

|---|---|---|---|

| Pd(PPh₃)₄/Cs₂CO₃ | 72 | <5% protodeboronation | |

| PdCl₂(dtbpy)/K₃PO₄ | 65 | Isoindoline ring opening (8%) |

How should researchers address contradictions in reported reactivity of this boronate with heteroarenes?

Advanced

Discrepancies in coupling efficiency (e.g., with thiazoles vs. indoles) often stem from:

- Electronic effects : Electron-deficient heteroarenes (e.g., benzoxazoles) require higher catalyst loading (5–10 mol% Pd) due to reduced nucleophilicity .

- Steric factors : Substituents on the isoindoline nitrogen (e.g., benzyl vs. methoxyethyl) alter accessibility of the boronate for transmetalation .

- Data validation : Compare reaction outcomes under standardized conditions (e.g., 80°C, 12 h) and use high-resolution mass spectrometry (HRMS) to confirm product identity .

What are the applications of this compound in medicinal chemistry research?

Q. Advanced

- Proteolysis-targeting chimeras (PROTACs) : The boronate serves as a warhead for covalent binding to target proteins under oxidative conditions .

- Boron neutron capture therapy (BNCT) : Isotopic enrichment (¹⁰B) enhances tumor-targeting efficacy, validated via in vitro cytotoxicity assays .

- Kinase inhibition : The isoindoline scaffold mimics ATP-binding motifs, with IC₅₀ values measured via fluorescence polarization assays .

How can researchers mitigate hydrolysis of the dioxaborolane ring during storage?

Q. Advanced

- Storage conditions : Use anhydrous solvents (e.g., THF) and store at –20°C under argon .

- Stabilizers : Add 1–5 mol% of 2,6-lutidine to scavenge trace acids .

- Quality control : Monitor boronate integrity via FT-IR (B-O stretch at 1350–1370 cm⁻¹) before use .

What analytical techniques are critical for quantifying trace impurities in this compound?

Q. Advanced

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water to separate and identify hydrolyzed byproducts (e.g., benzyl isoindoline-2-carboxylate) .

- Elemental analysis : Confirm boron content (theoretical: ~4.4%) via ICP-MS to detect decomposition .

- TGA/DSC : Assess thermal stability; decomposition onset temperatures >150°C indicate suitability for high-temperature reactions .

How does the benzyl carbamate group influence reactivity compared to tert-butyl analogs?

Q. Advanced

- Deprotection kinetics : Benzyl groups require harsher conditions (H₂/Pd-C) vs. acidic cleavage (TFA) for tert-butyl carbamates, affecting downstream functionalization .

- Electronic effects : The electron-withdrawing benzyloxycarbonyl group reduces electron density at the isoindoline nitrogen, slowing undesired side reactions in cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.